4-methyl-N-(1-phenylethyl)benzamide

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Researchers requiring defined regioisomeric controls for SAR campaigns or reliable chiral auxiliaries for asymmetric synthesis face supply inconsistency and undefined stereochemical purity. This compound directly addresses these bottlenecks. - Positional SAR Calibration: Provides 3.3-fold differential activity (IC₅₀ 29.1 μM) vs. ortho-substituted analog, enabling precise para-methyl contribution assessment. - Stereochemical Benchmarking: Delivers documented 78:22 dr as a chiral auxiliary, serving as a reference for diastereomer separation protocol validation. - Analytical Reference: Well-defined melting point (112 °C) supports positive identification during HPLC/GC-MS purity assessments of related benzamide libraries.

Molecular Formula C16H17NO
Molecular Weight 239.31 g/mol
CAS No. 17537-45-0
Cat. No. B3884482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(1-phenylethyl)benzamide
CAS17537-45-0
Molecular FormulaC16H17NO
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C16H17NO/c1-12-8-10-15(11-9-12)16(18)17-13(2)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,17,18)
InChIKeyQYZVNRJWKFCVMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-N-(1-phenylethyl)benzamide: Identification & Specifications


4-Methyl-N-(1-phenylethyl)benzamide (CAS 17537-45-0) is a benzamide derivative with molecular formula C₁₆H₁₇NO and molecular weight 239.31 g/mol . The compound features a para-methyl substitution on the benzamide aromatic ring and a 1-phenylethyl group attached to the amide nitrogen, with a reported melting point of 112 °C (benzene solvate) . Commercial research-grade material is available with purity ≥95%, with the stereochemically defined (R)-enantiomer also catalogued under CAS 404942-59-2 for asymmetric synthesis applications .

4-Methyl-N-(1-phenylethyl)benzamide: Substitution Risks


Benzamide derivatives bearing the N-(1-phenylethyl) scaffold exhibit pronounced substitution-dependent variation in both biological activity and synthetic utility. Within a single study series, moving the methyl substituent from the para (4-Me) to the meta (3-Me) or ortho (2-Me) position alters enzymatic inhibitory potency by over three-fold [1]. Furthermore, the stereochemical integrity of the 1-phenylethyl group is critical: the (S)-configured derivative serves as an effective chiral auxiliary delivering 78:22 diastereomeric ratios in glycinate alkylation, whereas racemic or misconfigured material would compromise stereochemical outcomes in asymmetric synthesis workflows . The specific combination of para-methyl substitution and the chiral N-(1-phenylethyl) moiety defines both the compound's measurable performance characteristics and its distinct procurement identity.

4-Methyl-N-(1-phenylethyl)benzamide: Differentiation Evidence


Impact of Methyl Substitution Position on Enzyme Inhibition

In a comparative study of substituted benzamide derivatives, the 4-methyl compound (5b) exhibited an IC₅₀ of 29.1 ± 3.8 μM against the target enzyme, whereas the 2-methyl analog (lead compound) showed an IC₅₀ of 8.7 ± 0.7 μM [1]. The 3-methyl derivative (5a) displayed intermediate activity with an IC₅₀ of 14.8 ± 5.0 μM [1]. This 3.3-fold difference between ortho and para substitution positions is statistically significant given the non-overlapping error ranges.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Chiral Auxiliary Diastereoselectivity in Alkylation

The N-(1-phenylethyl)benzamide moiety, when incorporated into chiral glycinate derivative (S)-7, provides a diastereomeric ratio of 78:22 in enolate alkylation reactions . Addition of the co-solvent DMPU showed no appreciable effect on diastereoselectivity, indicating robustness of the stereochemical induction . This level of stereocontrol is classified as 'substantial' by the authors and enables preparative separation of diastereomers for downstream enantiopure amino acid synthesis .

Asymmetric Synthesis Chiral Auxiliary Diastereoselectivity

Melting Point vs. Parent Benzamide

4-Methyl-N-(1-phenylethyl)benzamide exhibits a melting point of 112 °C (benzene solvate) , which is marginally higher than the parent unsubstituted N-(1-phenylethyl)benzamide (CAS 3480-59-9), reported to melt at 108–110 °C . The 4-methyl derivative also has a higher molecular weight (239.31 g/mol vs 225.29 g/mol) and distinct predicted pKa of 14.28 ± 0.46 .

Analytical Chemistry Physical Characterization Quality Control

Electrochemical Cyclization to 4H-1,3-Benzoxazine

4-Methyl-N-(1-phenylethyl)benzamide undergoes electrochemical intramolecular dehydrogenative coupling in acetonitrile with tetrabutylammonium perchlorate as electrolyte over 2.0 hours, yielding 4-methyl-2-p-tolyl-4H-benzo[e][1,3]oxazine with 80% isolated yield [1]. This reaction proceeds via direct C–H activation without requiring transition metal catalysts or stoichiometric oxidants, representing a distinct synthetic pathway for heterocycle construction [1].

Organic Synthesis Electrochemistry Heterocyclic Chemistry

4-Methyl-N-(1-phenylethyl)benzamide: Validated Research Applications


SAR Studies of Benzamide Enzyme Inhibitors

As demonstrated by the direct comparative data showing 3.3-fold differential activity between ortho- and para-methyl substitution (IC₅₀ 8.7 μM vs 29.1 μM) [1], this compound serves as a defined regioisomeric control in SAR campaigns exploring the positional effects of methyl substitution on benzamide scaffold activity. Researchers establishing SAR for novel benzamide-based inhibitors can use this compound to calibrate the contribution of the para-methyl substituent relative to ortho- and meta-substituted comparators within the same assay system.

Asymmetric Synthesis with Chiral Auxiliaries

The documented 78:22 diastereomeric ratio achieved with the N-(1-phenylethyl)benzamide chiral auxiliary scaffold establishes a quantifiable baseline for stereochemical induction studies. The (R)-enantiomer of this compound (CAS 404942-59-2) is specifically catalogued for asymmetric synthesis applications. Researchers developing new stereoselective methodologies can employ this compound to benchmark auxiliary performance or as a reference standard for diastereomer separation protocol validation.

Reference Standard for Benzamide Characterization

With well-defined physicochemical properties including melting point (112 °C), molecular weight (239.31 g/mol), and commercial availability at ≥95% purity , this compound can serve as a reference material for calibrating analytical methods (HPLC, GC-MS, NMR) when characterizing structurally related benzamide libraries. The measurable melting point difference (2–4 °C) from the parent N-(1-phenylethyl)benzamide enables positive identification in purity assessments.

Electrochemical Heterocycle Synthesis via C-H Activation

The documented 80% yield for electrochemical conversion to 4-methyl-2-p-tolyl-4H-benzo[e][1,3]oxazine [2] provides a validated entry point for developing metal-free C–H functionalization methodologies. Researchers investigating electrosynthetic routes to 1,3-benzoxazine derivatives or exploring intramolecular dehydrogenative amide coupling reactions can use this compound as a model substrate with established reaction parameters.

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